N2-Benzoylguanosine
Overview
Description
N2-Benzoylguanosine is a nucleotide derivative formed by the benzoylation of guanosine. It is a significant compound in the field of nucleic acid chemistry, often used as a building block for oligoribonucleotide synthesis . The molecular formula of this compound is C17H17N5O6, and it has a molecular weight of 387.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N2-Benzoylguanosine typically involves the benzoylation of guanosine. One common method includes treating guanosine with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds under anhydrous conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzoylation reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N2-Benzoylguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert it back to guanosine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Scientific Research Applications
N2-Benzoylguanosine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N2-Benzoylguanosine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA. It interacts with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity. The benzoyl group can also influence the compound’s binding affinity to nucleic acids and proteins .
Comparison with Similar Compounds
N2-Methylguanosine: Another guanosine derivative with a methyl group instead of a benzoyl group.
N2-Acetylguanosine: Similar to N2-Benzoylguanosine but with an acetyl group.
N2-Phenylguanosine: Contains a phenyl group instead of a benzoyl group.
Uniqueness: this compound is unique due to its benzoyl group, which provides distinct chemical properties and reactivity compared to other guanosine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-7-18-10-13(22)19-17(21-15(10)27)20-14(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H2,19,20,21,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJANWNNBJHRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957974 | |
Record name | 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3676-72-0 | |
Record name | 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the phosphorylation reaction described in the first research paper?
A1: The first paper [] describes an efficient method for phosphorylating N2-Benzoylguanosine at the 3' position. This is notable because it avoids the formation of unwanted side products like O6-phosphorylated guanosine. The researchers achieved this by employing 4-chlorophenyl 5-chloro-8-quinolyl hydrogen phosphate as a phosphorylating agent in the presence of a coupling reagent (8-quinolinesulfonyltetrazolide). This selective phosphorylation is crucial for synthesizing specific this compound derivatives, which could be valuable for various biological studies.
Q2: How does the second research paper connect this compound to potential DNA damage?
A2: The second paper [] investigates the reaction of guanosine with phenylglyoxal in the presence of hydrogen peroxide. They observed the formation of this compound as a product. This is significant because phenylglyoxal is an alpha-ketoaldehyde known to cause DNA damage. The researchers suggest that the generation of benzoyl radicals during the reaction with hydrogen peroxide leads to the modification of guanosine, forming this compound. This modification could potentially disrupt DNA structure and function. While further research is needed to confirm the biological implications, this finding highlights a possible pathway for DNA damage induced by reactive aldehydes like phenylglyoxal.
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